molecular formula C19H19ClN2O2S B249517 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine

1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine

Cat. No. B249517
M. Wt: 374.9 g/mol
InChI Key: YGONJAXQOAVOQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine, also known as ML341, is a small-molecule inhibitor that has been studied for its potential use in cancer treatment and as a tool for studying protein function. This compound was first synthesized in 2013 and has since been the subject of numerous scientific studies.

Mechanism of Action

1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine works by binding to the active site of HIF-1α, preventing its interaction with other proteins and inhibiting its transcriptional activity. This leads to a decrease in the expression of genes involved in cancer cell survival and proliferation, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of HIF-1α activity, the downregulation of genes involved in cancer cell survival and proliferation, and the induction of apoptosis in cancer cells. This compound has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine is its specificity for HIF-1α, which allows for targeted inhibition of this protein without affecting other cellular processes. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several potential future directions for research on 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine, including:
1. Optimization of the synthesis method to improve yield and purity.
2. Further studies on the mechanism of action of this compound, including its effects on other cellular processes and potential off-target effects.
3. In vivo studies to determine the efficacy of this compound in animal models of cancer.
4. Development of analogs of this compound with improved pharmacokinetic properties and efficacy.
5. Investigation of the potential use of this compound in combination with other cancer treatments, such as radiation therapy or immunotherapy.
Conclusion:
This compound is a small-molecule inhibitor that has shown promise as a tool for studying protein function and as a potential treatment for cancer. Its specificity for HIF-1α and minimal toxicity in normal cells make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications in cancer treatment.

Synthesis Methods

The synthesis of 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine involves several steps, including the reaction of 3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)aniline with pyridine-2-carbaldehyde to form an imine intermediate. This intermediate is then reduced using sodium borohydride to produce the final product, this compound. The synthesis of this compound is a relatively straightforward process and can be carried out in a standard laboratory setting.

Scientific Research Applications

1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine has been studied for its potential use in cancer treatment, specifically as a tool for targeting the protein HIF-1α, which is overexpressed in many types of cancer. HIF-1α plays a key role in tumor growth and survival, and inhibiting its activity has been shown to be an effective strategy for cancer treatment. This compound has also been used as a tool for studying protein function, particularly in the field of chemical biology.

properties

Molecular Formula

C19H19ClN2O2S

Molecular Weight

374.9 g/mol

IUPAC Name

N-[[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-1-pyridin-2-ylmethanamine

InChI

InChI=1S/C19H19ClN2O2S/c1-23-18-10-14(11-21-12-15-5-2-3-7-22-15)9-17(20)19(18)24-13-16-6-4-8-25-16/h2-10,21H,11-13H2,1H3

InChI Key

YGONJAXQOAVOQG-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNCC2=CC=CC=N2)Cl)OCC3=CC=CS3

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC2=CC=CC=N2)Cl)OCC3=CC=CS3

Origin of Product

United States

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